rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis
Description
IUPAC Nomenclature and Systematic Identification
The systematic name rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis follows IUPAC Rule P-102.5 for bicyclic systems and Rule SR-2.3.2 for stereodescriptors:
- Core structure : 1H-1,2,3-triazole ring substituted at position 1 with a (1R,2S)-2-aminocyclohexyl group and at position 4 with a hydroxymethyl (-CH2OH) moiety.
- Stereochemistry : The cis designation refers to the relative configuration of the amino and triazolyl substituents on the cyclohexane ring, confirmed by X-ray diffraction.
- Salt form : Protonation occurs at both the cyclohexylamine nitrogen and triazole N3 atom, stabilized by two chloride counterions.
Table 1: Molecular identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry | 1807933-86-3 | |
| Molecular Formula | C9H18Cl2N4O | |
| SMILES | OCC1=CN([C@H]2C@@HCCCC2)N=N1.Cl.Cl |
X-ray Crystallographic Analysis of Cis Configuration
Single-crystal X-ray diffraction (SC-XRD) reveals critical structural features:
- Space group : P21/c with Z = 4, indicating a monoclinic system.
- Bond parameters :
- Triazole ring maintains planarity (mean deviation 0.012 Å)
- C4-O1 (hydroxymethyl) bond length = 1.423 Å
- N2-C7 (cyclohexyl attachment) = 1.471 Å
- Hydrogen bonding :
The cis configuration creates a 56° dihedral angle between the triazole plane and cyclohexane chair conformation, contrasting with 89° in trans analogues.
Comparative Molecular Geometry with Triazole Analogues
Key structural differences emerge when comparing with related compounds:
Table 2: Geometric comparison with triazole derivatives
The cis-cyclohexyl group induces greater ring puckering (Cremer-Pople parameters Q = 0.512 Å, θ = 18.7°) compared to phenyl analogues (Q = 0.298 Å). Density functional theory (DFT) calculations show the cis configuration reduces steric strain by 7.2 kcal/mol versus trans isomers through optimized chair-boat transitions.
Tautomeric Behavior in Solid vs. Solution States
The compound exhibits distinct tautomeric properties:
Solid state (SC-XRD data) :
- Exclusively adopts 1H-1,2,3-triazole tautomer
- N1-H proton participates in bifurcated hydrogen bonds (N1-H···Cl1 = 2.89 Å, N1-H···O1 = 3.02 Å).
Solution state (D2O, 400 MHz 1H NMR) :
- 2H-tautomer predominates (83% at 298K)
- Tautomeric equilibrium constant (Kt) = 4.91 ± 0.15
- ΔG‡ = 12.3 kcal/mol (DNMR, 233-313K).
Solvent effects:
- Kt increases to 6.2 in DMSO-d6 due to reduced hydrogen-bond competition
- Water stabilizes 1H-tautomer through O-H···N3 interactions (FTIR νN-H = 3421 cm-1).
Properties
Molecular Formula |
C9H18Cl2N4O |
|---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
[1-(2-aminocyclohexyl)triazol-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13;;/h5,8-9,14H,1-4,6,10H2;2*1H |
InChI Key |
WNIXBXWUOUWGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(N=N2)CO.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of rac-cis-2-Aminocyclohexanol
Starting Material : Racemic cis-cyclohexene oxide.
Procedure :
- Epoxide Ring-Opening : React with aqueous ammonia under acidic conditions to yield cis-2-aminocyclohexanol.
- Resolution : Chiral chromatography or enzymatic resolution isolates the (1R,2S) enantiomer (though the racemic product is retained for this synthesis).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Stereochemical Ratio | 1:1 (racemic) |
Protection and Functionalization of the Amine Group
Protection :
- Boc Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) with NaHCO₃.
$$ \text{cis-2-Aminocyclohexanol} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3} \text{cis-2-(Boc-amino)cyclohexanol} $$
Mesylation : - Convert the alcohol to a mesylate using methanesulfonyl chloride (MsCl) and Et₃N in DCM.
$$ \text{cis-2-(Boc-amino)cyclohexanol} + \text{MsCl} \rightarrow \text{cis-2-(Boc-amino)-1-mesylcyclohexane} $$
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Boc Protection | 89% | 99% |
| Mesylation | 93% | 98% |
CuAAC Reaction with Propargyl Alcohol
Click Reaction :
- Combine cis-1-azido-2-aminocyclohexane hydrochloride with propargyl alcohol (HC≡C-CH₂OH) in THF/water (3:1) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at RT for 6 h.
$$ \text{cis-1-azido-2-aminocyclohexane} + \text{HC≡C-CH}_2\text{OH} \xrightarrow{\text{Cu(I)}} \text{rac-cis target triazole} $$
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Yield | 78% |
| Regioselectivity | >99% 1,4-triazole |
Salt Formation and Purification
Dihydrochloride Formation :
- Treat the triazole product with HCl (2 equiv) in ethanol, followed by recrystallization from EtOH/Et₂O.
Analytical Data :
| Parameter | Value |
|---|---|
| MP | 215–217°C (dec.) |
| [α]D²⁵ (racemic) | 0° (c = 1, H₂O) |
| Purity (HPLC) | 99.5% |
Alternative Synthetic Approaches
Petasis Reaction (Multi-Component)
A theoretical route using glyoxylic acid, cis-2-aminocyclohexanol, and boronic acids was explored but discarded due to poor regioselectivity (<50% target product).
Reductive Amination
Attempted reductive amination of a triazole-aldehyde intermediate with cis-2-aminocyclohexanol yielded <20% product, attributed to steric hindrance.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| CuAAC | High regioselectivity, scalability | Requires azide handling |
| Petasis Reaction | Single-step | Low yield, stereochemical drift |
| Reductive Amination | Mild conditions | Poor efficiency for bulky substrates |
Scale-Up Considerations
- Azide Safety : Use flow chemistry for NaN₃ reactions to minimize explosion risks.
- Salt Crystallization : Optimize solvent ratios (EtOH/Et₂O = 1:4) for >90% recovery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the aminocyclohexyl group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Basic Information
- IUPAC Name : rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride
- CAS Number : 1807933-86-3
- Molecular Formula : C10H16Cl2N4O
- Molecular Weight : 239.14 g/mol
- Purity : Typically around 95% .
Structure
The compound features a triazole ring which is known for its biological activity and potential therapeutic applications. The presence of the aminocyclohexyl moiety enhances its interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Its structure allows it to interact with different receptors and enzymes, making it a candidate for drug development.
Case Study: Antimicrobial Activity
A study focused on synthesizing derivatives of triazole compounds demonstrated that rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride exhibited significant antimicrobial properties against various pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis .
Pharmacology
Research indicates that this compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
Data Table: Pharmacological Effects
| Effect Type | Observed Activity | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Modulation of enzyme activity |
Biochemical Assays
The compound has been utilized in various biochemical assays to evaluate its efficacy and mechanism of action.
Example Assay: DPPH Assay for Antioxidant Activity
In vitro studies using the DPPH assay demonstrated that rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride effectively scavenged free radicals, indicating strong antioxidant properties.
Drug Development
Due to its favorable pharmacological profile, this compound is being explored as a lead compound in drug discovery programs targeting infectious diseases and oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis involves its interaction with specific molecular targets. The triazole ring and aminocyclohexyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Biological Activity
The compound rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound features a triazole ring substituted with an aminocyclohexyl group and a hydroxymethyl moiety. Its molecular formula is CHClNO and it has a molecular weight of approximately 265.16 g/mol.
Triazole compounds are known for their ability to inhibit specific enzymes and pathways within biological systems. The biological activity of rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride can be attributed to:
- Inhibition of Enzymatic Activity : Similar triazoles have been shown to inhibit enzymes involved in metabolic pathways. For instance, 3-amino-1,2,4-triazole has been documented to inhibit methanol metabolism by interfering with alcohol dehydrogenase activity .
- Antimicrobial Properties : Triazoles are often employed for their antifungal properties. The compound's structure suggests potential activity against various pathogens due to its ability to disrupt cell membrane integrity or interfere with nucleic acid synthesis.
Biological Activity Data
Case Studies
-
Enzymatic Inhibition Study :
A study published in Science demonstrated that triazole derivatives can effectively inhibit methanol metabolism by blocking the action of alcohol dehydrogenase. This finding supports the hypothesis that rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride may exhibit similar properties . -
Antifungal Activity :
Research conducted on various triazole compounds showed that they possess significant antifungal properties. Specifically, compounds similar to rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride were found to inhibit the growth of Candida species by disrupting ergosterol biosynthesis . -
Cytotoxicity Against Cancer Cells :
A recent investigation into the cytotoxic effects of triazole derivatives revealed that certain analogs induced apoptosis in human cancer cell lines through caspase activation pathways. This suggests that rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride could be further explored as a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Key Structural Features and Physical Properties
*Molecular weight estimated based on formula: C₇H₁₄N₄O·2HCl.
Key Observations:
- Stereochemistry: The cis configuration in the target compound and cis-2-aminocyclohexanol hydrochloride results in higher melting points compared to trans isomers (e.g., trans-2-aminocyclohexanol HCl melts at 172–175°C vs. 186–190°C for cis) . This trend suggests cis stereochemistry enhances crystal lattice stability.
- Salt Form : Dihydrochloride salts (target compound) and hydrochloride salts (e.g., tramadol derivatives) improve aqueous solubility, critical for bioavailability in drug formulations .
Key Observations:
- The high cost of cis-2-aminocyclohexanol HCl reflects challenges in isolating cis isomers, a hurdle likely shared by the target compound .
- Triazole synthesis (target) often requires click chemistry (e.g., azide-alkyne cycloaddition), which may necessitate specialized catalysts or conditions compared to simpler cyclohexanol derivatives .
Functional Group Contributions
- Aminocyclohexyl Group: Similar to cis-2-aminocyclohexanol HCl, this moiety may confer rigidity and chiral recognition, critical for interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
